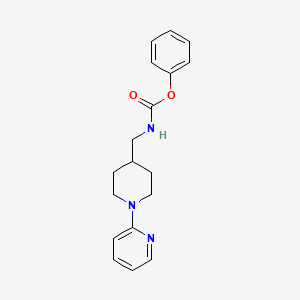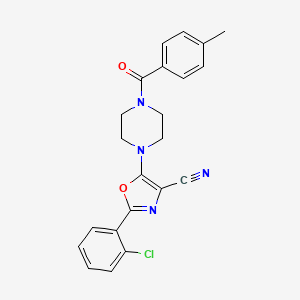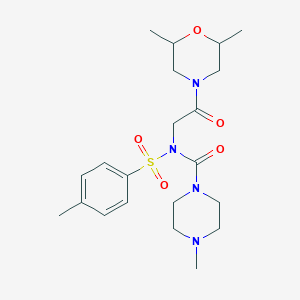
Phenyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about contains a phenyl group, a carbamate group, and a piperidine ring with a pyridin-2-yl substituent. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific positions of the functional groups in the molecule. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Mechanisms of Action and Synthesis
- The study by Silva et al. (2015) investigated the alkaline hydrolysis of phenyl N-methyl-N-(2-pyridyl)carbamate, providing insights into the reaction mechanisms through kinetic solvent isotope effects and the Brønsted plot. This research confirmed nucleophilic catalysis over general base catalysis in the hydrolysis process, highlighting the compound's reactivity and potential application in synthetic chemistry (Silva et al., 2015).
Chemical Synthesis and Evaluation
- Kokotos and Aggarwal (2006) reported on the synthesis of functionalized pyrrolidines and piperidines through reactions with phenyl stabilised chiral sulfur ylides. This work underlines the versatility of carbamate derivatives in facilitating asymmetric syntheses, crucial for developing pharmacologically active compounds with specific stereochemistry (Kokotos & Aggarwal, 2006).
Pharmacological Applications
- Gündisch et al. (2004) synthesized and evaluated phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors, revealing structure-activity relationships that could inform the development of therapeutic agents targeting neural pathways (Gündisch et al., 2004).
Organic Catalysis
- Kaur et al. (2018) described the use of ((S)-pyrrolidin-2-yl)methyl phenylcarbamate as an efficient organocatalyst for asymmetric Michael addition of ketones to nitroolefins. The resulting Michael adducts were achieved with high yields and excellent stereoselectivity, demonstrating the compound's utility in enantioselective synthesis (Kaur et al., 2018).
Anticancer and Antimicrobial Potential
- Kambappa et al. (2017) synthesized novel derivatives showing significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. This study highlights the application of such compounds in developing therapies targeting cancer cell proliferation and survival (Kambappa et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
phenyl N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(23-16-6-2-1-3-7-16)20-14-15-9-12-21(13-10-15)17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKLJARYJAODDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2822257.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2822261.png)
![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2822262.png)
![2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B2822263.png)





![Methyl 4-[(4-methylphenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl ether](/img/structure/B2822272.png)


![3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2822279.png)